N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide
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Overview
Description
N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide: is a chemical compound with a complex structure that includes a benzyl group, a chloro substituent, a methylphenyl group, and a pyridine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine sulfonamide core. One common method involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-benzyl-N-(3-methylphenyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide or aromatic rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the sulfonamide or aromatic rings.
Reduction Products: Reduced forms of the sulfonamide or aromatic rings.
Scientific Research Applications
Chemistry: N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is also explored for its use in materials science, including the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. The aromatic rings and substituents can also participate in π-π interactions and hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-benzyl-6-chloro-N-methylpyridine-3-sulfonamide: Similar structure but with a methyl group instead of a 3-methylphenyl group.
N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness: N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
N-benzyl-6-chloro-N-(3-methylphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-15-6-5-9-17(12-15)22(14-16-7-3-2-4-8-16)25(23,24)18-10-11-19(20)21-13-18/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHYDZGUZGRONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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